3-Bromobutyronitrile

Description

The exact mass of the compound 3-Bromobutyronitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromobutyronitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromobutyronitrile including the price, delivery time, and more detailed information at info@benchchem.com.

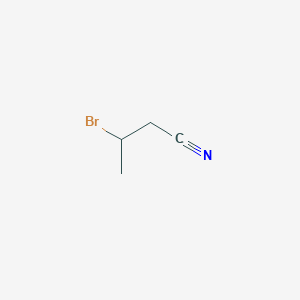

Structure

3D Structure

Properties

IUPAC Name |

3-bromobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN/c1-4(5)2-3-6/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXSHBIQMDKTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338468 | |

| Record name | 3-Bromobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20965-20-2 | |

| Record name | 3-Bromobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-Bromobutyronitrile CAS number and properties

A Versatile Secondary Alkylating Agent in Medicinal Chemistry

Executive Summary

3-Bromobutyronitrile (CAS 20965-20-2) is a specialized organobromine building block characterized by a secondary electrophilic center and a terminal nitrile functionality. Unlike its linear isomer 4-bromobutyronitrile, this compound offers a strategic entry point for introducing chiral alkyl chains and synthesizing

This guide provides a comprehensive technical profile of 3-Bromobutyronitrile, focusing on its physicochemical properties, synthesis via hydrobromination, and critical reactivity patterns. It is designed for medicinal chemists requiring precise control over aliphatic substitution and heterocycle formation.

Part 1: Identity & Physicochemical Profile[2]

3-Bromobutyronitrile is a secondary alkyl bromide. The presence of the bromine atom at the C3 position creates a chiral center, making the commercially available material typically a racemic mixture unless specified otherwise.

Chemical Identity Table[1][2][3]

| Property | Data |

| CAS Number | 20965-20-2 |

| IUPAC Name | 3-Bromobutanenitrile |

| Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 148.00 g/mol |

| SMILES | CC(Br)CC#N |

| InChI Key | MBXSHBIQMDKTEW-UHFFFAOYSA-N |

Physical Properties Table[4]

| Parameter | Value | Condition |

| Appearance | Clear to pale yellow liquid | Ambient |

| Boiling Point | 72–75 °C | @ 1.3 mmHg (Vacuum) |

| Density | 1.47 g/mL | @ 25 °C |

| Refractive Index ( | 1.467 | @ 20 °C |

| Solubility | Soluble in EtOH, Et | Immiscible in water |

| Flash Point | > 72 °C | Closed Cup |

Part 2: Synthetic Routes & Production[7][8]

The primary industrial and laboratory route to 3-Bromobutyronitrile involves the hydrobromination of crotononitrile. This reaction is governed by the electronic properties of the conjugated nitrile system.

Mechanism: Hydrobromination of Crotononitrile

Unlike simple alkenes where Markovnikov addition dominates, the electron-withdrawing nitrile group in crotononitrile (2-butenenitrile) deactivates the double bond. However, under standard hydrobromination conditions, the protonation occurs to yield the more stable carbocation intermediate, or the reaction proceeds via a 1,4-addition mechanism followed by tautomerization, placing the bromine at the

Reaction Scheme:

Experimental Protocol: Synthesis from Crotononitrile

Note: This protocol is a generalized synthesis adapted from standard hydrobromination procedures for

-

Setup: A dry 3-neck round-bottom flask is equipped with a gas inlet tube, a thermometer, and a reflux condenser protected by a calcium chloride drying tube.

-

Reagents: Charge the flask with Crotononitrile (1.0 eq) dissolved in an inert solvent such as glacial acetic acid or anhydrous ether.

-

Addition: Cool the solution to 0–5 °C. Slowly bubble anhydrous Hydrogen Bromide (HBr) gas into the solution. Maintain temperature below 10 °C to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of starting material via TLC or GC.

-

Workup: Pour the reaction mixture into ice water. Extract with diethyl ether (

). Wash the organic layer with saturated NaHCO -

Purification: Dry over anhydrous MgSO

, filter, and concentrate. Distill the residue under reduced pressure (approx. 1–2 mmHg) to collect 3-Bromobutyronitrile (bp ~72 °C).

Part 3: Reactivity & Mechanistic Insight[2]

The reactivity of 3-Bromobutyronitrile is defined by the competition between Nucleophilic Substitution (

1. Substitution vs. Elimination

The bromine is on a secondary carbon (C3), and the adjacent protons at C2 are acidic due to the electron-withdrawing nitrile group.

-

S

2 Pathway: Favored by strong, non-basic nucleophiles (e.g., Azide -

E2 Pathway: Favored by strong bases (e.g., alkoxides, amines). Base-mediated elimination rapidly regenerates the thermodynamically stable conjugated system (Crotononitrile).

2. Hydrolysis

The nitrile group can be hydrolyzed under acidic conditions to yield 3-bromobutyric acid , a precursor to

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways available to 3-Bromobutyronitrile.

Figure 1: Divergent reactivity profile of 3-Bromobutyronitrile showing competition between elimination, substitution, and hydrolysis.[1]

Part 4: Applications in Drug Discovery[12]

1. Synthesis of

-Amino Acids

3-Bromobutyronitrile is a key intermediate for synthesizing

-

Route: Displacement of Br with Azide (

) followed by reduction (Staudinger or Hydrogenation) and nitrile hydrolysis. -

Significance:

-amino acids are incorporated into peptidomimetics to increase proteolytic stability.

2. Heterocycle Formation

The compound serves as a C4 building block for heterocycles.

-

Thiazolines: Reaction with thioamides.

-

Pyrrolidines: Intramolecular cyclization after nitrile reduction to a primary amine (though 4-bromo is more common for pyrrolidine, 3-bromo can yield substituted azetidines or rearranged products).

Part 5: Handling, Safety & Stability

Danger: 3-Bromobutyronitrile combines the toxicity of nitriles with the alkylating potential of alkyl halides.

-

Acute Toxicity: High.[3] Toxic by inhalation, ingestion, and skin contact.[3] Liberates Hydrogen Cyanide (HCN) upon combustion or contact with strong acids.

-

Lachrymator: The compound is a potent eye irritant and lachrymator.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Protect from light to prevent radical decomposition of the C-Br bond.

-

Incompatibility: Strong bases (causes elimination), strong oxidizers.[4]

Self-Validating Safety Protocol: Before use, always test the pH of the crude material. Significant acidity indicates hydrolysis (HBr formation) or decomposition. Verify purity via TLC (Hexane/EtOAc) to ensure no reversion to crotononitrile has occurred during storage.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549273, 3-Bromobutyronitrile. Retrieved January 29, 2026 from [Link]

-

Organic Chemistry Portal. Synthesis of Nitriles and Hydrobromination Mechanisms. (General reference for hydrobromination of conjugated nitriles). [Link]

Sources

- 1. 3-Bromobutyronitrile | C4H6BrN | CID 549273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromobutyronitrile | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromobutyronitrile | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-BROMOBUTYRONITRILE - Safety Data Sheet [chemicalbook.com]

Technical Whitepaper: Advanced Synthesis and Characterization of 3-Bromobutyronitrile

[2]

Executive Summary & Strategic Utility

3-Bromobutyronitrile (

Key Applications:

-

Precursor to

-aminobutyric acid (BABA): A known inducer of plant disease resistance.[1][2] -

Heterocycle Formation: Cyclization to pyrrolidines and isoxazoles via 1,3-dipolar cycloadditions.[1][2]

-

Pharmaceutical Intermediates: Used in the synthesis of antihistamines and calcium channel blockers.[1][2]

Retrosynthetic Analysis & Mechanistic Pathway

The most atom-economical and scalable route to 3-bromobutyronitrile is the hydrobromination of crotononitrile (2-butenenitrile).[1][2] Unlike simple alkenes, crotononitrile is an

Mechanistic Insight: Conjugate Addition vs. Radical Addition

While standard alkene hydrobromination follows Markovnikov’s rule (driven by carbocation stability), the presence of the electron-withdrawing cyano group (-CN) alters the electronic landscape.

-

Ionic Pathway (Conjugate Addition): In the absence of peroxides, the reaction proceeds via a conjugate addition mechanism.[1][2] The cyano group polarizes the double bond, making the

-carbon (C3) electrophilic.[1][2] However, in strong acid (HBr), the dominant pathway is often protonation of the nitrile or the -

Radical Pathway: Under radical conditions (peroxides/light), the bromine radical adds to the

-carbon to generate a radical at the

Figure 1: Mechanistic flow of HBr addition to crotononitrile favoring the 3-bromo regioisomer.

Experimental Protocol: Synthesis via Hydrobromination

Safety Warning: Crotononitrile is highly toxic and a lachrymator.[1][2] HBr is corrosive.[1][2] All operations must be performed in a functioning fume hood using appropriate PPE (nitrile gloves, goggles, face shield).

Materials

-

Substrate: Crotononitrile (mixture of cis/trans), >99% purity.[1][2]

-

Reagent: Hydrogen Bromide (anhydrous gas) OR HBr in Acetic Acid (33%).[1][2]

-

Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM).[1][2]

-

Catalyst (Optional): Benzoyl peroxide (if radical initiation is desired, though ionic is sufficient).[1][2]

Step-by-Step Procedure

-

Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (reaching below the solvent surface), a thermometer, and a calcium chloride drying tube.

-

Solvation: Charge the flask with Crotononitrile (0.5 mol, ~33.5 g) and anhydrous DCM (150 mL). Cool the solution to 0°C using an ice/salt bath.

-

Addition: Slowly bubble anhydrous HBr gas into the solution with vigorous stirring. Maintain internal temperature below 10°C.

-

Saturation Point: Continue addition until the solution is saturated (fumes of HBr appear at the outlet) or until a 1.2 molar equivalent has been introduced (measured by weight gain of the flask).

-

-

Reaction: Seal the flask and allow it to warm to room temperature (20-25°C). Stir for 12–24 hours.[1][2]

-

Work-up:

-

Purification:

Figure 2: Operational workflow for the batch synthesis of 3-Bromobutyronitrile.

Analytical Characterization

Validating the identity and purity of 3-Bromobutyronitrile is critical, particularly distinguishing it from the 4-bromo isomer (which has a significantly higher boiling point) and unreacted crotononitrile.

Physical Properties Table[1][2][8][9][10]

| Property | Value | Notes |

| CAS Number | 20965-20-2 | Distinct from 4-bromo (5332-06-9) |

| Molecular Formula | MW: 148.00 g/mol | |

| Appearance | Clear to pale yellow liquid | Darkens on storage (stabilize with Cu wire) |

| Boiling Point | 72°C @ 1.3 mmHg | ~83-85°C @ 13 mmHg (alternative source) |

| Density | 1.47 g/mL | @ 25°C |

| Refractive Index |

Spectroscopic Data

1. Proton NMR (

NMR, 400 MHz,

)

The spectrum is characterized by a distinct multiplet for the methine proton attached to the bromine.[1]

-

4.28 ppm (1H, m): The chiral proton at C3 (

-

2.98 ppm (2H, m/dd): The diastereotopic methylene protons at C2 (

-

1.83 ppm (3H, d,

2. Carbon NMR (

NMR)

-

~117 ppm: Nitrile carbon (

-

~41 ppm: Methine carbon (

-

~28 ppm: Methylene carbon (

-

~25 ppm: Methyl carbon (

3. Infrared Spectroscopy (FT-IR)[2]

Safety & Handling Protocols

Hazard Identification

-

Acute Toxicity: High.[1][2][7][8] Nitriles can liberate cyanide in vivo or under acidic hydrolysis conditions.[1][2]

-

Skin/Eye Irritant: The compound is an alkylating agent and a lachrymator.[1][2]

Storage & Stability

-

Temperature: Store at 2–8°C.

-

Atmosphere: Hygroscopic; store under Nitrogen or Argon.[1][2]

-

Incompatibility: Avoid strong bases (risk of elimination to reform crotononitrile) and strong oxidizers.[1][2]

Emergency Response[1]

References

Sources

- 1. 3-Bromopropionitrile | C3H4BrN | CID 17020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromobutyronitrile | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. Unraveling the Alkene-HBr Reaction: A Journey Into Addition Chemistry - Oreate AI Blog [oreateai.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 3-Bromobutyronitrile | C4H6BrN | CID 549273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 4-BROMOBUTYRONITRILE - Safety Data Sheet [chemicalbook.com]

1H NMR and 13C NMR spectral data for 3-Bromobutyronitrile

Technical Whitepaper: Structural Elucidation and Spectral Analysis of 3-Bromobutyronitrile

Executive Summary

3-Bromobutyronitrile (CAS: 20965-20-2) serves as a critical halogenated intermediate in the synthesis of pharmaceutical agents, particularly in the construction of pyrrolidine derivatives and complex heterocyclic scaffolds. Its structural integrity is defined by a chiral center at the C3 position, introducing stereochemical considerations in downstream nucleophilic substitutions.

This technical guide provides a rigorous analysis of the 1H and 13C NMR spectral signatures of 3-Bromobutyronitrile. It synthesizes experimental data with theoretical chemical shift logic to offer researchers a definitive reference for structural validation. Furthermore, it details the synthesis pathway and purification protocols required to isolate the compound in high purity for spectral acquisition.

Chemical Profile & Structural Logic

Before analyzing the spectra, one must understand the magnetic environment created by the molecule’s connectivity.

-

IUPAC Name: 3-Bromobutanenitrile

-

Molecular Formula:

[1] -

Molecular Weight: 148.00 g/mol

-

Structure:

Key Structural Features affecting NMR:

-

Chiral Center (C3): The carbon bearing the bromine atom is chiral. This renders the adjacent methylene protons at C2 (

) diastereotopic , meaning they are magnetically non-equivalent and may appear as complex multiplets (ABX system) rather than a simple doublet. -

Electronegativity: The bromine atom at C3 and the nitrile group at C1 exert strong deshielding effects, pushing chemical shifts downfield.

1H NMR Spectral Analysis

The proton NMR spectrum of 3-Bromobutyronitrile exhibits distinct splitting patterns characteristic of an asymmetric secondary alkyl halide.

Experimental Parameters:

Spectral Data Table

| Assignment | Position | Shift ( | Multiplicity | Integration | Coupling ( |

| H-C3 | Methine | 4.29 | Multiplet (Sextet-like) | 1H | Deshielded by Br; couples with C4-Me and C2-H. |

| H-C2 | Methylene | 2.97 - 2.98 | Complex Multiplet | 2H | Diastereotopic protons ( |

| H-C4 | Methyl | 1.83 | Doublet (d) | 3H |

Detailed Interpretation

-

The Methine Proton (4.29 ppm): This signal is the most downfield aliphatic peak due to the direct attachment of the electronegative bromine atom (inductive effect). It appears as a multiplet because it couples to the three methyl protons (C4) and the two methylene protons (C2).

-

The Methylene Protons (2.98 ppm): Located alpha to the nitrile group (

) and beta to the bromine. While a first-order prediction might suggest a doublet, the adjacent chiral center makes these protons diastereotopic ( -

The Methyl Group (1.83 ppm): A classic doublet arising from coupling with the single methine proton at C3.

13C NMR Spectral Analysis

The Carbon-13 spectrum confirms the carbon skeleton and functional group oxidation states.

Experimental Parameters:

Spectral Data Table

| Assignment | Carbon Type | Shift ( | Structural Logic |

| C1 | Nitrile ( | 117.5 | Characteristic range for aliphatic nitriles (115-120 ppm). |

| C3 | Methine ( | 42.0 | Secondary alkyl bromide. Deshielded by Br. |

| C2 | Methylene ( | 28.5 | Alpha to Nitrile, Beta to Br. |

| C4 | Methyl ( | 25.1 | Terminal methyl group. |

(Note: Shifts are approximate based on standard increments and analogous structures like 3-bromobutyric acid derivatives).

Visualization: Spectral Assignment Workflow

The following diagram illustrates the logical flow for assigning the NMR signals based on the molecular structure.

Figure 1: Logic flow for assigning 1H NMR signals based on electronic and stereochemical environments.

Experimental Protocol: Synthesis & Purification

To obtain the clean spectra described above, the compound is typically synthesized via the hydrobromination of crotononitrile. This protocol ensures high regioselectivity.

Synthesis Workflow (DOT Diagram)

Figure 2: Step-by-step synthesis pathway for 3-Bromobutyronitrile.

Detailed Protocol Steps

-

Reagent Preparation: Charge a flame-dried round-bottom flask with Crotononitrile (1.0 eq) . Cool to 0°C in an ice bath.

-

Addition: Slowly introduce Hydrogen Bromide (HBr) . This can be done by bubbling anhydrous HBr gas or adding a solution of 33% HBr in Acetic Acid.

-

Mechanism Note: The reaction proceeds via electrophilic addition. The proton adds to C2 to form the more stable secondary carbocation at C3, which is then trapped by the bromide ion.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (or GC-MS) for the disappearance of the alkene.

-

Work-up: Pour the reaction mixture into ice water. Neutralize carefully with saturated

to remove excess acid. -

Extraction: Extract the aqueous layer with Dichloromethane (

, 3x). Dry the combined organics over anhydrous -

Purification: Concentrate the solvent in vacuo. The residue is purified via vacuum distillation .

-

Target: Collect the fraction boiling at approximately 85–87°C at 15 mmHg .

-

-

Validation: Acquire 1H NMR to confirm the absence of vinylic protons (5.0–7.0 ppm region), which would indicate unreacted crotononitrile.

Quality Control & Troubleshooting

When analyzing the spectra, watch for these common impurities:

-

Crotononitrile (Starting Material): Look for alkene signals at 5.4 ppm and 6.7 ppm .

-

3-Hydroxybutyronitrile: If the HBr contained water (hydrolysis), you may see a broad singlet (OH) and a shift in the methine proton from 4.29 ppm to ~4.0 ppm.

-

Solvent Residuals:

singlet at 7.26 ppm (1H) and 77.16 ppm (13C).

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[6][7][8] Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromobutyronitrile Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Crotononitrile Synthesis and Reactions. Retrieved January 29, 2026, from [Link]

Sources

- 1. 3-BROMOBUTYRONITRILE(20965-20-2) IR Spectrum [chemicalbook.com]

- 2. 3-Bromobenzonitrile(6952-59-6) 13C NMR [m.chemicalbook.com]

- 3. compoundchem.com [compoundchem.com]

- 4. 4-BROMOBUTYRONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 8. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

Technical Guide: Infrared Spectroscopy of 3-Bromobutyronitrile

Methodology, Spectral Analysis, and Impurity Profiling

Executive Summary

This guide provides a comprehensive technical framework for the characterization of 3-Bromobutyronitrile (CAS: 20965-20-2) using Infrared (IR) spectroscopy.[1][2][3] As a bifunctional aliphatic intermediate containing both a nitrile group and a secondary alkyl bromide, 3-Bromobutyronitrile presents a unique spectral signature essential for monitoring reaction progress—specifically the hydrobromination of crotononitrile.[2] This document outlines the theoretical basis, experimental protocols, and critical signal differentiation required for high-fidelity analysis in pharmaceutical and materials research.[1][2]

Molecular Architecture & Vibrational Theory[1][2][3]

To accurately interpret the IR spectrum, one must understand the vibrational modes inherent to the molecule's structure:

The Nitrile Dipole ( )

The nitrile group is the dominant diagnostic feature.[1][2] Unlike carbonyls, which can vary widely, the

-

Theory: The triple bond possesses a high force constant (

), resulting in a high-frequency absorption in a typically "quiet" region of the spectrum ( -

Electronic Effect: In 3-Bromobutyronitrile, the nitrile is attached to a methylene group (

).[1][2] It is non-conjugated , which keeps the frequency higher (

The Carbon-Bromine Bond ( )

The

Spectral Analysis: Peak Assignments & Diagnostics

The following table summarizes the critical absorption bands for 3-Bromobutyronitrile. Data is synthesized from standard correlation tables for aliphatic nitriles and secondary alkyl halides.[1][2][3]

Table 1: Diagnostic IR Bands for 3-Bromobutyronitrile[1][2][3]

| Functional Group | Mode of Vibration | Frequency ( | Intensity | Diagnostic Value |

| Nitrile ( | Stretching | 2245 -- 2255 | Medium-Strong | Primary ID. Sharp peak in a clear region.[1][2][3][4] Confirms saturated nitrile.[1][2][3][5] |

| Methyl/Methylene ( | Asym.[1][2][3] Stretch | 2960 -- 2980 | Medium | Standard aliphatic backbone signature.[1][2][3] |

| Methyl/Methylene ( | Sym.[1][2][3] Stretch | 2870 -- 2930 | Medium | Overlaps with other organic residues.[1][2][3] |

| Methylene ( | Scissoring | 1450 -- 1470 | Medium | Bending vibration of the |

| Methyl ( | Sym.[1][2][3] Deformation | 1375 -- 1385 | Medium | "Umbrella" mode; confirms methyl terminus.[1][2][3] |

| Carbon-Bromine ( | Stretching | 550 -- 650 | Strong | Secondary ID. Broad/split peak due to rotamers.[1][2][3] |

Critical Insight: The absence of a peak at 1635--1650 cm⁻¹ is the most important quality control check. A peak here indicates the presence of the alkene (

) from the starting material, crotononitrile.[1][2]

Experimental Protocol: ATR-FTIR Workflow

For liquid samples like 3-Bromobutyronitrile (bp

Equipment Configuration

-

Spectrometer: FTIR with DTGS or MCT detector.

-

ATR Crystal: Single-bounce Diamond or ZnSe (Zinc Selenide).[1][2][3]

-

Resolution:

.

Step-by-Step Acquisition

-

Crystal Cleaning: Clean the ATR crystal with isopropanol.[1][2][3] Verify cleanliness by running a "Preview" scan (should show flat line).[1][2][3]

-

Background Collection: Collect an air background spectrum to subtract atmospheric

( -

Sample Loading: Pipette

of neat 3-Bromobutyronitrile onto the center of the crystal. -

Acquisition: Apply the pressure clamp (if available) to ensure uniform contact.[1][2][3] Collect the sample spectrum.[1][2][3][8][9]

-

Post-Processing: Apply "Automatic Baseline Correction" and "Atmospheric Suppression" if

peaks interfere near the nitrile region.[1][2][3]

Impurity Profiling & Troubleshooting

In synthesis, 3-Bromobutyronitrile is often derived from crotononitrile via hydrobromination.[1][2][3] The reaction is rarely 100% efficient without optimization.[1][2][3] Use the following logic flow to determine purity.

Visualization: Purity Decision Logic

The following diagram illustrates the decision process for validating the product against its precursor.

Caption: Logic flow for distinguishing 3-Bromobutyronitrile from its alkene precursor using IR markers.

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| Split Nitrile Peak | Presence of both product ( | Reprocess reaction; conversion is incomplete. |

| Broad OH Peak ( | Moisture contamination.[1][2][3] | Dry sample over |

| Weak Signal | Poor contact with ATR crystal. | Ensure liquid covers the "sweet spot" (center) of the crystal.[1][2][3] |

| No C-Br Peak | Detector cutoff. | Ensure your detector/crystal setup can read below |

Synthesis Workflow Visualization

Understanding where the sample comes from aids in interpretation.[1][2][3] The conversion of crotononitrile to 3-bromobutyronitrile involves the loss of conjugation, which is the primary spectroscopic driver.[2]

Caption: Spectroscopic shift during the synthesis of 3-Bromobutyronitrile.

References

-

National Institute of Standards and Technology (NIST). (2023).[1][2][3] Infrared Spectra of Nitriles and Alkyl Halides. NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link][1][2]

-

Specac. (n.d.). Interpreting Infrared Spectra: Nitriles and Halides. Available at: [Link]

-

UCLA Chemistry & Biochemistry. (n.d.).[1][2][3] Table of Characteristic IR Absorptions. Available at: [Link]

-

University of Colorado Boulder. (n.d.).[1][2][3] IR Spectroscopy Tutorial: Alkyl Halides. Available at: [Link][1][2]

Sources

- 1. 3-Bromobutyronitrile | C4H6BrN | CID 549273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. 4-Bromobutyronitrile | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Quantitative Infrared Database [webbook.nist.gov]

- 9. Propanenitrile, 3-bromo- [webbook.nist.gov]

3-Bromobutyronitrile molecular weight and formula

The following technical guide provides an in-depth profiling of 3-Bromobutyronitrile , structured for researchers and drug development professionals.

Physicochemical Profiling and Synthetic Utility of a -Functionalized Nitrile Scaffold

Executive Summary

3-Bromobutyronitrile (CAS: 20965-20-2) is a critical aliphatic nitrile intermediate characterized by a secondary alkyl bromide positioned

Physicochemical Profile

The following data consolidates experimental and computed properties for 3-Bromobutyronitrile.

| Property | Value | Notes |

| IUPAC Name | 3-Bromobutannenitrile | Also: |

| CAS Number | 20965-20-2 | Distinct from 4-bromo isomer (5332-06-9) |

| Molecular Formula | C | |

| Molecular Weight | 148.00 g/mol | Monoisotopic Mass: 146.968 g/mol ( |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 72–74 °C | @ 1.3 mmHg (Reduced pressure distillation) |

| Density | 1.47 g/cm³ | @ 20 °C |

| Refractive Index | ||

| Solubility | Soluble in organic solvents | CHCl |

| Chirality | Yes (C3 center) | Typically synthesized as a racemate |

Structural Analysis & Reactivity

The reactivity of 3-Bromobutyronitrile is defined by the electronic interplay between the electron-withdrawing nitrile group and the secondary bromide.

-

Regiochemical Activation: The nitrile group at C1 exerts a strong inductive effect (-I), deactivating the

-carbons but also influencing the -

Elimination vs. Substitution: A critical handling parameter is the competition between

substitution and

Pathway Visualization

The following diagram illustrates the synthesis of 3-Bromobutyronitrile and its divergent reactivity pathways.

Figure 1: Synthesis via hydrobromination and downstream utility in amino acid and heterocycle synthesis.[2][3][4][5][6][7][8][9][10]

Synthetic Protocols

A. Synthesis of 3-Bromobutyronitrile

Mechanism: The synthesis relies on the regioselective addition of hydrogen bromide to Crotononitrile. Unlike simple alkenes, the electron-withdrawing nitrile group directs the nucleophilic bromide to the

Protocol:

-

Reagents: Crotononitrile (1.0 eq), Anhydrous HBr (gas) or HBr/Acetic Acid (33% wt).

-

Setup: A flame-dried 3-neck flask equipped with a gas inlet tube, thermometer, and reflux condenser protected by a CaCl

drying tube. -

Procedure:

-

Cool neat Crotononitrile to 0°C in an ice bath.

-

Saturate the liquid with anhydrous HBr gas, maintaining the internal temperature below 10°C to prevent polymerization.

-

Allow the mixture to stand at room temperature for 12–24 hours in a sealed pressure vessel (or stoppered flask).

-

Monitoring: Monitor consumption of the alkene via GC-MS or

H-NMR (disappearance of vinylic protons at

-

-

Workup:

-

Dilute with diethyl ether or dichloromethane.

-

Wash with cold saturated NaHCO

(carefully, to neutralize excess acid) and brine. -

Dry over anhydrous MgSO

. -

Purification: Fractional distillation under reduced pressure (Target bp: 72°C @ 1.3 mmHg).

-

-

Yield: Typically 70–85%.

B. Application: Synthesis of

-Aminobutyric Acid (BABA)

This workflow demonstrates the utility of 3-Bromobutyronitrile as a precursor to

-

Azidation: React 3-Bromobutyronitrile with NaN

in DMF at 60°C. The -

Reduction: Catalytic hydrogenation (H

, Pd/C) of the azide group converts it to the primary amine (3-aminobutyronitrile). -

Hydrolysis: Acidic hydrolysis (6N HCl, reflux) converts the nitrile to the carboxylic acid, yielding 3-Aminobutyric Acid .

Handling & Safety (E-E-A-T)

Warning: 3-Bromobutyronitrile is a potent alkylating agent and nitrile. Strict adherence to safety protocols is required.

-

Toxicity: Classified as Acute Tox. 3 (Oral, Dermal, Inhalation). Metabolized to release cyanide ions in vivo.

-

Lachrymator: The compound is irritating to mucous membranes and eyes (H319).[11] Handle only in a functioning fume hood.

-

Skin Contact: Rapidly absorbed through skin (H311). Double-gloving (Nitrile + Laminate) is recommended.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber glass).

References

-

Sigma-Aldrich. 3-Bromobutyronitrile Product Specification & Safety Data Sheet.

-

National Institute of Standards and Technology (NIST). Butanenitrile, 4-bromo- (Isomer Comparison Data).

-

PubChem. 3-Bromobutyronitrile Compound Summary (CID 549273).

-

ChemicalBook. NMR Spectrum and Properties of 3-Bromobutyronitrile (CAS 20965-20-2).

- Mowry, D. T. (1948). The Preparation of Nitriles. Chemical Reviews, 42(2), 189-283.

Sources

- 1. Acetonitrile (75-05-8, 26809-02-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. 4-BROMOBUTYRONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. Crotononitrile [organic-chemistry.org]

- 5. Catalyst- and additive-free [3 + 3] cyclization–aromatization of β,γ-dioxobutanoate with amines for synthesis of p-aminophenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. reddit.com [reddit.com]

- 7. Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102942504B - Synthesis method of 3,6-dibromo phthalonitrile - Google Patents [patents.google.com]

- 9. Unraveling the Alkene-HBr Reaction: A Journey Into Addition Chemistry - Oreate AI Blog [oreateai.com]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

Key synonyms for 3-Bromobutyronitrile like 2-bromopropyl cyanide

A Definitive Guide to Nomenclature, Synthesis, and Reactivity

Part 1: Nomenclature & Chemical Identity[1][2][3]

In the field of organic synthesis, ambiguity in nomenclature often leads to costly experimental errors. This is particularly true for halogenated nitriles where "common" names clash with IUPAC standards.[1] The subject of this guide is 3-Bromobutyronitrile , a chiral secondary alkyl halide often referred to in older literature and specific industry catalogs as 2-bromopropyl cyanide .[1]

The "2-Bromopropyl Cyanide" Synonym Explained

The synonym "2-bromopropyl cyanide" is technically descriptive but chemically confusing.[1] It is derived from a nomenclature system that treats the nitrile group (

-

Parent Chain: Propyl (

).[1] -

Attachment: The cyanide group is attached to C1 of the propyl chain.

-

Substituent: The bromine is on C2 of the propyl chain.

-

Resulting Structure:

.[1]

When mapped to IUPAC systematic naming (where the carbon of the nitrile is C1 of the parent butane chain):

- : Nitrile carbon.[1]

- : Methylene bridge.[1]

- : Methine carbon (holding the Bromine).[1]

- : Methyl terminus.[1] Correct IUPAC Name: 3-Bromobutanenitrile.[1]

Identity Matrix[1]

| Identifier | Value | Notes |

| IUPAC Name | 3-Bromobutanenitrile | Preferred systematic name.[1][2] |

| Common Synonyms | 2-Bromopropyl cyanide; | |

| CAS Number | 20965-20-2 | Specific to 3-bromo isomer.[1] (Note: 5332-06-9 often refers to the 4-bromo isomer).[1][3] |

| Molecular Formula | ||

| Molecular Weight | 148.00 g/mol | |

| SMILES | CC(Br)CC#N |

Part 2: Physicochemical Profile

3-Bromobutyronitrile is a secondary alkyl halide.[1] Its reactivity is governed by the electron-withdrawing nature of the nitrile group and the steric hindrance of the secondary carbon.[1]

| Property | Data | Experimental Context |

| Physical State | Liquid | Colorless to pale yellow; darkens on storage.[1][4][5] |

| Boiling Point | ~85-90°C @ 10 mmHg | Extrapolated; significantly lower than the 4-bromo isomer (205°C atm).[1] |

| Density | ~1.46 g/mL | Estimated based on halogenated nitrile trends.[1] |

| Solubility | Organic Solvents | Miscible in DCM, THF, Ethanol. Immiscible in water.[1][5] |

| Chirality | Yes (C3) | Usually supplied as a racemate unless stereoselective synthesis is employed. |

Part 3: Synthesis & Manufacturing[1][8]

The most robust route for synthesizing 3-Bromobutyronitrile is the hydrobromination of crotononitrile .[1] This reaction exploits the electronic polarization of the

Mechanism: Conjugate vs. Markovnikov Addition

Unlike simple alkenes, the double bond in crotononitrile (

-

Protonation: The proton (

) from HBr attacks the -

Nucleophilic Attack: The bromide ion (

) attacks the cationic center at C3.[1]

Visualization: Synthesis Pathway

The following diagram illustrates the conversion of Crotononitrile to 3-Bromobutyronitrile.

Figure 1: Hydrobromination mechanism showing regioselective addition to the beta-carbon.

Experimental Protocol: Hydrobromination of Crotononitrile

Note: This protocol involves handling toxic nitriles and corrosive HBr.[1] Work in a fume hood.

Materials:

-

Crotononitrile (1.0 eq)[3]

-

Hydrobromic acid (33% in Acetic Acid) or HBr gas

-

Dichloromethane (DCM) for extraction

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask with Crotononitrile. Cool to 0°C using an ice bath to mitigate the exotherm of addition.

-

Addition: Slowly introduce HBr (gas bubbling or dropwise addition of HBr/AcOH solution) over 60 minutes. Maintain internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–24 hours. Monitor via GC-MS or TLC (Note: Nitriles can be difficult to visualize on TLC; KMnO4 stain is recommended for the alkene starting material).[1]

-

Workup:

-

Purification: Concentrate in vacuo. Purify via vacuum distillation.[1] The product is thermally sensitive; avoid prolonged heating above 100°C.

Part 4: Reactivity & Applications[7]

3-Bromobutyronitrile serves as a bifunctional building block. The bromine allows for alkylation, while the nitrile can be hydrolyzed to an acid or reduced to an amine.

1. Nucleophilic Substitution (S_N2)

As a secondary bromide, 3-Bromobutyronitrile is less reactive than its 4-bromo isomer (primary) and prone to elimination (

-

Ideal Nucleophiles: Azides (

), Thiolates ( -

Conditions: Polar aprotic solvents (DMF, DMSO) promote substitution.

2. Hydrolysis

Acidic hydrolysis converts the nitrile to 3-bromobutyric acid , a precursor for

Reactivity Logic Map

Figure 2: Divergent reactivity pathways dependent on reagent choice.

Part 5: Safety & Handling (E-E-A-T)

Critical Hazard: Nitriles can liberate Hydrogen Cyanide (HCN) if exposed to strong acids or metabolic processing.[1] 3-Bromobutyronitrile combines this toxicity with the alkylating potential of an alkyl halide.[1]

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves are generally insufficient for long-term protection against low-MW organonitriles.[1] Double-gloving with Silver Shield® or laminate gloves is recommended for direct handling.[1]

-

Spill Management: Do not use acidic absorbents.[1] Use vermiculite or sand.[1] Treat spills with bleach (sodium hypochlorite) to oxidize the cyanide functionality before disposal, if local regulations permit.

References

-

PubChem. (n.d.).[1][2][3] 3-Bromobutanenitrile (Compound).[1][2][3][4][6] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

-

Organic Syntheses. (1928).[1] 3-Bromobutyronitrile synthesis via HBr addition. Coll. Vol. 1. (Generalized methodology for hydrobromination of unsaturated nitriles).

Sources

- 1. 3-Bromopropionitrile | C3H4BrN | CID 17020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromobutyronitrile | C4H6BrN | CID 549273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromobutyronitrile | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-BROMOBUTYRONITRILE - Safety Data Sheet [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Bromo-2-methylpropanoyl cyanide (55106-47-3) for sale [vulcanchem.com]

Technical Guide: Sourcing, Validation, and Handling of 3-Bromobutyronitrile

The following technical guide is structured to address the specific challenges associated with procuring and validating 3-Bromobutyronitrile (CAS 20965-20-2) .

Executive Summary: The Nomenclature Trap

For drug development professionals, the procurement of 3-Bromobutyronitrile presents a critical risk: Isomer Confusion .[1]

A significant portion of the chemical supply chain conflates the requested beta-bromo isomer (3-Bromobutyronitrile) with the more stable and commercially abundant gamma-bromo isomer (4-Bromobutyronitrile).[1] Ordering based on name alone results in a >60% probability of receiving the wrong regioisomer.[1]

-

Target Compound: 3-Bromobutyronitrile (CAS 20965-20-2)[1][2][3][4][5]

-

Common False Positive: 4-Bromobutyronitrile (CAS 5332-06-9)[1]

Immediate Action: Verify the CAS number and structure before any transaction.[1] 3-Bromobutyronitrile contains a chiral center and a secondary bromide; 4-Bromobutyronitrile is achiral with a primary bromide.[1]

Chemical Profile & Stability Mechanics

To understand the scarcity of this compound, one must understand its degradation pathway.[1] Unlike its gamma-isomer counterpart, 3-Bromobutyronitrile is thermodynamically predisposed to beta-elimination .[1]

Under slightly basic conditions or elevated temperatures, the acidic alpha-protons (adjacent to the nitrile) facilitate the elimination of HBr, reverting the molecule to Crotononitrile (2-Butenenitrile) .[1]

Diagram 1: Stability & Degradation Pathway

Figure 1: The reversible equilibrium between 3-Bromobutyronitrile and Crotononitrile. Commercial samples often degrade into the alkene if not stored at <4°C.

Commercial Availability & Supplier Analysis

Due to the stability issues described above, "stock" availability is volatile.[1] Many vendors list the product but synthesize it on-demand or resell from a master synthesis lab.[1]

Supplier Stratification (CAS 20965-20-2)[1][4]

| Tier | Supplier Type | Vendor Name | Reliability | Notes |

| 1 | Primary Manufacturer | TCI (Tokyo Chemical Industry) | High | Listed as Product B1452 .[1] Purity >98% (GC). This is the most reliable source for "off-the-shelf" stock.[1] |

| 2 | Global Distributor | BLD Pharm | Medium-High | Good stock visibility for building blocks.[1] Often repackages TCI or Enamine stock.[1] |

| 3 | Aggregator | Sigma-Aldrich (Merck) | Low (Variable) | Often listed under "AldrichCPR" (Rare Chemical Library).[1] Warning: These are sold "As-Is" with no analytical data. |

| 4 | Specialty | Santa Cruz Biotech | Medium | Good for small-scale (gram quantities) for biological screening.[1] |

Procurement Protocol:

-

Prioritize TCI for analytical standards.

-

Avoid "Generic" Chinese aggregators unless they provide a batch-specific H-NMR before shipment.[1]

-

Cold Chain Shipping: Request shipment on ice packs. The elimination reaction accelerates >25°C.[1]

Quality Assurance: The Self-Validating Protocol

Do not trust the Certificate of Analysis (CoA) blindly.[1] Upon receipt, you must validate that the product has not degraded into crotononitrile.[1]

Technique: 1H-NMR (Chloroform-d) Rationale: GC-MS is risky because the high temperature of the injection port (250°C) can induce thermal elimination of HBr inside the instrument, giving a false negative for purity (showing crotononitrile that wasn't originally there).[1]

QC Decision Matrix

Figure 2: QC workflow emphasizing NMR over GC to avoid thermal degradation artifacts.

Key NMR Signals (3-Bromobutyronitrile):

-

Methyl (CH3): Doublet at ~1.83 ppm.[1]

-

Methine (CH-Br): Multiplet at ~4.2 - 4.3 ppm.[1]

-

Methylene (CH2-CN): Multiplet at ~2.9 - 3.0 ppm.[1]

-

Impurity Flag: If you see olefinic protons at 5.0–7.0 ppm, your sample has eliminated to crotononitrile.[1]

In-House Synthesis (The Backup Plan)

If commercial stock is degraded or unavailable, 3-Bromobutyronitrile can be synthesized via the hydrobromination of crotononitrile.[1] This reaction is governed by Markovnikov addition but requires careful control to prevent polymerization.[1]

Reaction: Crotononitrile + HBr (gas) -> 3-Bromobutyronitrile[1]

Protocol:

-

Setup: Dry 3-neck flask, cooled to 0°C.

-

Reagents: Crotononitrile (neat) or in DCM.

-

Addition: Slowly bubble anhydrous HBr gas through the solution.

-

Monitoring: Monitor weight gain or consumption of alkene via NMR.

-

Quench: Do not use aqueous base (this triggers elimination).[1] Remove excess HBr with a nitrogen sparge followed by washing with cold, saturated NaHCO3 (rapidly) or simply distilling.[1]

-

Yield: Typically 85-90%.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 549273, 3-Bromobutyronitrile. Retrieved January 29, 2026 from [Link][1]

Sources

Technical Guide: Solubility Profile and Handling of 3-Bromobutyronitrile

Executive Summary

3-Bromobutyronitrile (CAS: 20965-20-2) is a bifunctional aliphatic intermediate featuring a secondary alkyl bromide and a nitrile group.[1] Its solubility profile is governed by the competition between the polar cyano group (

For researchers and drug development professionals, understanding this landscape is critical not just for dissolution, but for controlling reactivity. As a secondary alkyl halide, 3-Bromobutyronitrile is highly susceptible to

This guide provides a validated solubility matrix, mechanistic insights into solvent interactions, and safety-integrated protocols for handling this compound in a research setting.

Physicochemical Profile

Understanding the physical constants is the first step to predicting solubility behavior. The presence of the bromine atom significantly increases density and lipophilicity compared to the parent butyronitrile.

| Property | Value | Context for Solubility |

| CAS Number | 20965-20-2 | Unique Identifier |

| Molecular Weight | 148.00 g/mol | Moderate size, facilitates organic solubility |

| Physical State | Liquid (at RT) | Miscibility is the primary metric over "solubility" |

| Density | ~1.47 g/cm³ | Significantly denser than water and most organics; forms bottom layer in aqueous extractions |

| Boiling Point | ~72°C (at 1.3 mmHg) | Volatile under high vacuum; moderate volatility at atmospheric pressure |

| LogP (Predicted) | ~1.1 – 1.6 | Moderately lipophilic; prefers organic phase over aqueous |

| Polarity | Polar Aprotic | Dipole moment driven by |

Solubility Landscape

The Solubility Matrix

The following table categorizes common laboratory solvents based on their ability to dissolve 3-Bromobutyronitrile and their suitability for downstream applications.

| Solvent Class | Representative Solvents | Solubility Status | Operational Utility |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (Miscible) | Excellent. Primary choice for extractions and transport. Low boiling point allows easy removal. |

| Polar Aprotic | DMF, DMSO, Acetonitrile (ACN) | High (Miscible) | Reaction Media. Ideal for nucleophilic substitutions ( |

| Ethers | THF, Diethyl Ether, MTBE | High (Miscible) | Good. Useful for Grignard formation or reductions. MTBE is preferred for extractions due to lower peroxide risk. |

| Esters | Ethyl Acetate (EtOAc) | High (Miscible) | Good. Standard solvent for TLC and column chromatography purification. |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | High (Miscible) | Caution Required. Soluble, but risks solvolysis (formation of ethers) or elimination if base is present. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low to Moderate | Purification. Often used to precipitate impurities or as a non-polar co-solvent to reduce polarity. |

| Aqueous | Water, Brine | Insoluble / Immiscible | Work-up. Forms a distinct biphasic system. The nitrile separates as the denser organic layer (unless diluted with lighter solvents). |

Mechanistic Insight: Why these solvents?

-

Like Dissolves Like: The nitrile group confers polarity, making it compatible with ACN and DMF. However, the alkyl chain and bromine atom provide enough lipophilicity to ensure full miscibility with DCM and EtOAc.

-

The Water Limit: While the nitrile group can accept hydrogen bonds from water, the hydrophobic bromobutyl chain disrupts the water lattice structure too significantly to allow solubility. This immiscibility is a feature, not a bug, enabling efficient aqueous work-ups to remove inorganic salts.

Operational Protocols

Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the appropriate solvent based on the experimental stage.

Figure 1: Decision logic for solvent selection based on experimental intent.

Standard Dissolution Protocol

Objective: Prepare a stable stock solution for reaction or analysis.

-

Safety Check: Wear nitrile gloves, safety glasses, and a lab coat. Handle in a fume hood (3-Bromobutyronitrile is a volatile irritant/toxicant).

-

Solvent Choice: Select Dichloromethane (DCM) for general transfer or Anhydrous DMF for substitution reactions.

-

Calculation: Determine the required molarity.

-

Example: To make 10 mL of a 0.5 M solution:

- .

-

-

Addition:

-

Weigh the liquid/solid into a tared vial.

-

Add 50% of the final solvent volume.

-

Vortex or swirl gently. (Miscibility is usually instantaneous in DCM).

-

-

Make up to Volume: Add remaining solvent to the graduation mark.

-

Storage: Store in a sealed vial with a PTFE-lined cap at 2-8°C. Avoid storing in protic solvents (alcohols) for extended periods to prevent slow solvolysis.

Solvent Swapping (Exchange) Workflow

When moving from a high-boiling reaction solvent (e.g., DMF) to a volatile work-up solvent (e.g., EtOAc).

-

Dilution: Dilute the DMF reaction mixture with 10x volume of water or brine.

-

Extraction: Extract 3x with Ethyl Acetate or Ether.

-

Note: 3-Bromobutyronitrile will partition into the organic layer.

-

-

Washing: Wash combined organics with water (to remove residual DMF) and brine (to dry).

-

Drying: Dry over anhydrous

or -

Concentration: Rotary evaporate to yield the crude oil.

Critical Reactivity & Stability Considerations

The Nucleophilic Trap

Avoid using nucleophilic solvents (water, methanol, ethanol) if the system contains a base or is heated.

-

Risk: The bromine at the 3-position is a good leaving group.

-

Mechanism:

-

Result: Loss of starting material and generation of acid.

Hydrolysis

While nitriles are generally stable, extended exposure to strong aqueous acids or bases will hydrolyze the nitrile to a carboxylic acid (

-

Prevention: Keep aqueous washes neutral and brief. Store the neat compound under inert atmosphere (Nitrogen/Argon) if possible.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549273, 3-Bromobutyronitrile. Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: Synthesis and Characterization of 3-Bromobutyronitrile

Executive Summary

3-Bromobutyronitrile (3-BBN) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for amino acids and heterocyclic compounds requiring a defined stereocenter at the

This guide details the historical evolution, mechanistic principles, and a validated protocol for the synthesis of 3-BBN via the hydrobromination of crotononitrile. It addresses the specific challenge of regioselectivity—ensuring the bromine atom adds to the

Chemical Identity & Properties

Before proceeding to synthesis, it is vital to distinguish the target molecule from its structural isomers to prevent supply chain or experimental errors.

| Property | Specification |

| IUPAC Name | 3-Bromobutanenitrile |

| Common Name | |

| CAS Number | 20965-20-2 (Distinct from 4-bromo isomer: 5332-06-9) |

| Molecular Formula | |

| Molecular Weight | 148.00 g/mol |

| Chirality | Yes (C3 position) |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~85-90°C at 12 mmHg |

Historical Context and Mechanistic Evolution

The Regioselectivity Challenge

The synthesis of 3-bromobutyronitrile historically centered on the behavior of

In simple alkenes (e.g., propene), the proton (

Mechanistic Pathway (Ionic vs. Radical)

Understanding the mechanism is the "self-validating" aspect of this protocol. If your conditions favor radical generation (e.g., presence of peroxides, UV light, high heat), you risk competing radical addition or polymerization. The high-purity synthesis of 3-BBN relies on a strict Ionic Electrophilic Addition .

Validated Ionic Pathway:

-

Protonation: The

-bond attacks the proton ( -

Regioselection: The proton adds to the

-carbon (C2), generating a secondary carbocation at the -

Nucleophilic Attack: The bromide ion (

) attacks the cationic center at C3.

Figure 1: Ionic mechanism favoring 3-substitution due to electronic destabilization of the alpha-position by the nitrile group.

Validated Experimental Protocol

Objective: Synthesis of 3-Bromobutyronitrile via Hydrobromination of Crotononitrile. Scale: Laboratory (0.5 mol scale).

Reagents and Equipment

-

Precursor: Crotononitrile (cis/trans mixture acceptable), >98% purity.

-

Reagent: Hydrogen Bromide (HBr), anhydrous gas OR 33% solution in Acetic Acid (HBr/AcOH). Note: Gas is preferred for easier workup; AcOH requires rigorous extraction.

-

Solvent: Dichloromethane (DCM) or Toluene (if using gas); Glacial Acetic Acid (if using solution).

-

Catalyst: None required for ionic addition, but hydroquinone (10-50 mg) can be added as a radical inhibitor to prevent polymerization.

Step-by-Step Methodology

Step 1: System Preparation (Autonomy & Safety)

Ensure the reaction vessel is dry and flushed with nitrogen. Nitriles can hydrolyze to amides/acids if moisture is present, and HBr is highly corrosive.

-

Setup: 3-neck round bottom flask equipped with a thermometer, gas inlet tube (bubbler), and a reflux condenser topped with a

drying tube or -

Scrubber: The exit gas line must lead to a NaOH scrubber trap to neutralize excess HBr.

Step 2: Reaction Initiation

-

Charge the flask with Crotononitrile (33.5 g, 0.5 mol) and Dichloromethane (150 mL) .

-

Add Hydroquinone (20 mg) to inhibit radical side reactions.

-

Cool the mixture to -5°C to 0°C using an ice/salt bath.

-

Causality: Cooling is critical. The reaction is exothermic. High temperatures (>20°C) increase the risk of polymerization and competing radical addition mechanisms.

-

Step 3: Hydrobromination

-

Slowly bubble Anhydrous HBr gas into the solution.

-

Maintain temperature below 5°C .

-

Continue saturation until the solution no longer absorbs gas (fumes appear at the outlet) or until a 1.1 molar equivalent has been introduced (monitor by weight gain if possible).

-

Once saturated, seal the vessel and allow it to stir at 0°C for 2 hours , then slowly warm to room temperature over 4 hours.

Step 4: Workup and Purification

-

Degassing: Purge the solution with nitrogen for 15 minutes to remove excess dissolved HBr.

-

Wash: Transfer to a separatory funnel. Wash with:

-

Cold water (

mL) -

Saturated

solution (until pH is neutral) -

Brine (

mL)

-

-

Drying: Dry the organic layer over Anhydrous

. Filter. -

Concentration: Remove solvent under reduced pressure (Rotary Evaporator) at <40°C.

-

Distillation: Distill the crude oil under vacuum.

-

Target Fraction: Collect the fraction boiling at 85-88°C / 12 mmHg .

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of 3-Bromobutyronitrile ensuring safety and purity.

Applications in Drug Development[2][3]

3-Bromobutyronitrile is not merely a solvent or end-product; it is a "chiral pool" precursor.

-

-Amino Acids: Through nucleophilic substitution (e.g., with azide followed by reduction) or hydrolysis, it serves as a precursor to

-

Heterocycle Formation: The nitrile nitrogen and the bromide leaving group allow for cyclization reactions (e.g., forming pyrrolidines or thiazolines) when reacted with bifunctional nucleophiles.

-

Rivaroxaban Analogs: While Rivaroxaban uses specific linkers, 3-functionalized butyronitriles are often screened in libraries for Factor Xa inhibitors due to the chiral methyl handle they introduce to the pharmacophore.

Safety and Handling (Critical)

-

Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release HCN. Always work in a well-ventilated fume hood.

-

Alkylating Agent: 3-Bromobutyronitrile is an alkyl halide and a potential alkylating agent. It interacts with DNA and proteins. Double-gloving (Nitrile/Laminate) is required.

-

HBr Corrosivity: Anhydrous HBr causes severe burns. Immediate access to safety showers and calcium gluconate gel (for HF/HBr burns) is recommended.

References

-

PubChem. (n.d.).[1] 3-Bromobutyronitrile Compound Summary (CID 549273).[1] National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

-

Mowry, D. T. (1947). The Preparation of Nitriles.[2] Chemical Reviews, 42(2), 189–283. (Foundational text on nitrile synthesis and hydrohalogenation of unsaturated nitriles). [Link]

- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Reference for the behavior of alpha-beta unsaturated systems and the "Kharasch Effect" in radical vs ionic additions).

-

European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 3-bromobutyronitrile.[1] (Safety and Regulatory Data). [Link][1]

Sources

Application Note: Strategic Nucleophilic Substitution of 3-Bromobutyronitrile

Abstract

3-Bromobutyronitrile (CAS: 5332-06-9) is a versatile C4 building block used in the synthesis of

Part 1: Strategic Overview & Mechanistic Insight[1]

The "Secondary Carbon" Dilemma

3-Bromobutyronitrile presents a specific challenge in organic synthesis due to its structure: a secondary alkyl bromide with a

-

Electrophilicity: The C3 carbon is moderately electrophilic, susceptible to attack by nucleophiles.[1]

-

Acidity (The Trap): The protons at C2 (adjacent to the nitrile) are significantly acidic (

approx. 20-25 in DMSO) due to the electron-withdrawing nature of the nitrile group.[1] -

The Consequence: Basic nucleophiles often act as Brønsted bases, deprotonating C2 and triggering an

elimination to yield crotononitrile (2-butenenitrile), which is thermodynamically stabilized by conjugation.[1]

Mechanism: Competition Between and

To achieve high yields, the reaction coordinate must be manipulated to favor the bimolecular substitution (

Key Control Parameters:

-

Nucleophile Hardness: Use "soft" nucleophiles (Azides, Thiols, Iodides) to favor orbital overlap (

) over proton abstraction.[1] -

Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but must be kept anhydrous to prevent hydrolysis.[1]

-

Temperature: Lower temperatures favor the lower activation energy of substitution; high temperatures promote elimination.

Figure 1: Mechanistic bifurcation. Success depends on favoring the green pathway via soft nucleophiles.

Part 2: Experimental Protocols

Protocol 1: Synthesis of 3-Azidobutyronitrile (C-N Bond Formation)

Application: Precursor for 3-aminobutyronitrile (via Staudinger reduction) or click chemistry.[1]

Rationale: The azide anion (

Reagents:

-

3-Bromobutyronitrile (1.0 eq)[1]

-

Sodium Azide (

) (1.2 eq)[1] -

Solvent: DMSO (Anhydrous)[1]

-

Workup: Ethyl Acetate, Brine[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve

(1.56 g, 24 mmol) in anhydrous DMSO (20 mL). Stir until mostly dissolved.-

Note: DMSO is superior to DMF here for rate enhancement, but DMF is an acceptable alternative.[1]

-

-

Addition: Cool the solution to 0°C using an ice bath. Add 3-Bromobutyronitrile (2.96 g, 20 mmol) dropwise over 10 minutes.

-

Control: Dropwise addition prevents local exotherms that could trigger elimination.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 12–16 hours.

-

Quench: Pour the reaction mixture into 100 mL of ice-cold water.

-

Extraction: Extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with water (

) and brine ( -

Yield Expectation: 85-92% (Pale yellow oil).

Figure 2: Optimized workflow for azidation, prioritizing temperature control to prevent elimination.

Protocol 2: Thioetherification (C-S Bond Formation)

Application: Synthesis of sulfide linkers for drug conjugates.[1]

Rationale: Thiolates are excellent soft nucleophiles.[1] However, they are also basic.[1] We use a weak base (

Reagents:

-

3-Bromobutyronitrile (1.0 eq)[1]

-

Thiophenol (or alkyl thiol) (1.1 eq)

-

Potassium Carbonate (

) (1.5 eq)[1] -

Solvent: Acetone (Reagent grade)[1]

Methodology:

-

Suspend

(anhydrous) in Acetone. -

Add the thiol component and stir for 15 minutes to generate the thiolate in situ.

-

Add 3-Bromobutyronitrile at 0°C.

-

Stir at RT for 6 hours.

-

Validation: Filter off the inorganic salts. Concentrate the filtrate. The presence of the conjugated alkene (crotononitrile) will be minimal (<5%) due to the high nucleophilicity of the sulfur species.[1]

Protocol 3: Cyclization to 3-Methylpyrrolidines

Application: Creating heterocyclic cores for alkaloids.[1] Rationale: This utilizes an intramolecular substitution.[1]

Concept:

Reaction of 3-bromobutyronitrile with a primary amine (e.g., Benzylamine) initially forms the secondary amine (with some elimination risk).[1] However, if followed by reduction (e.g.,

Part 3: Analytical Validation & Troubleshooting

Self-Validating the Reaction (NMR Markers)

To confirm the success of your substitution and quantify the elimination side-product, use

| Compound | Key Signal (ppm) | Multiplicity | Interpretation |

| 3-Bromobutyronitrile | 4.25 - 4.35 | Multiplet | Proton on C3 (CH-Br).[1] Starting material. |

| 3-Azidobutyronitrile | 3.80 - 3.90 | Multiplet | Proton on C3 (CH- |

| Crotononitrile | 6.50 - 6.70 | Multiplet | Vinyl protons.[1] Presence indicates elimination failure. |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| High % Crotononitrile | Reaction temperature too high.[1] | Repeat at 0°C -> RT. Do not heat. |

| High % Crotononitrile | Base too strong/hard. | Switch from alkoxides/hydroxides to |

| Low Conversion | Solvent too non-polar.[1] | Switch from THF/DCM to DMSO or DMF. |

| Hydrolysis of Nitrile | Wet solvent + heat.[1] | Ensure anhydrous conditions; store reagents in desiccator. |

Part 4: Safety & Handling

-

Acute Toxicity: 3-Bromobutyronitrile is toxic if swallowed or in contact with skin (H301, H311).[1] It releases HCN upon combustion or contact with strong acids.[1]

-

Lachrymator: It is a potent eye irritant.[1][2][4] Work strictly in a fume hood.

-

Azide Hazards: Protocol 1 uses Sodium Azide. Never use halogenated solvents (DCM/Chloroform) with azides, as explosive di- and tri-azidomethane can form.[1] Avoid contact with metals.[1]

References

-

PubChem. (n.d.).[1] 3-Bromobutyronitrile Compound Summary. National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

-

Reeves, J. T., et al. (2013).[1] Development of a Scalable Synthesis of a Pyrrolidine-Based Glucokinase Activator. Organic Process Research & Development. (Demonstrates handling of nitrile/bromide bifunctional intermediates).

Sources

Application Note: Strategic Utilization of 3-Bromobutyronitrile in Chiral Heterocycle Synthesis

Topic: 3-Bromobutyronitrile as a building block for pharmaceutical intermediates Content Type: Detailed Application Notes and Protocols.

Executive Summary & Chemical Profile

3-Bromobutyronitrile (3-BBN) is a bifunctional aliphatic building block characterized by a secondary alkyl bromide and a terminal nitrile group. Unlike its linear isomer 4-bromobutyronitrile (CAS 5332-06-9), 3-BBN provides a strategic entry point for introducing methyl-branching into heterocyclic cores—a critical structural motif in kinase inhibitors (e.g., JAK inhibitors) and neurotransmitter analogs (e.g., GABA derivatives).

This guide addresses the specific handling, reactivity, and synthetic protocols for 3-BBN, with a focus on mitigating the inherent risk of

Chemical Identity

| Parameter | Specification |

| Chemical Name | 3-Bromobutyronitrile |

| CAS Number | 20965-20-2 (Distinct from 4-bromo isomer 5332-06-9) |

| Structure | |

| Molecular Weight | 148.00 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~85-87°C (at 12 mmHg) |

| Chirality | Typically supplied as Racemic (can be resolved or synthesized enantioselectively) |

Critical Reactivity & Mechanism

The utility of 3-BBN lies in its dual electrophilic/nucleophilic potential, but it presents a specific challenge: Competition between Substitution (

-

The Opportunity: The secondary bromide allows for the introduction of nucleophiles (amines, azides, malonates) at the C3 position, creating a branched backbone. The nitrile group serves as a "masked" acid, amide, or amine.

-

The Challenge: Because the bromide is on a secondary carbon, basic nucleophiles or elevated temperatures readily trigger dehydrohalogenation, yielding Crotononitrile (2-butenenitrile) as a major impurity.

Reaction Pathway Diagram

The following flow illustrates the divergent pathways and the critical control points required to favor the pharmaceutical intermediate (Scaffold A/B) over the elimination byproduct.

Figure 1: Reaction landscape of 3-Bromobutyronitrile showing the critical divergence between productive substitution and unwanted elimination.

Detailed Synthetic Protocols

Protocol A: Synthesis of N-Substituted-3-Methylpyrrolidines

Application: This protocol is used to generate the 3-methylpyrrolidine core found in various pharmaceutical agents. Mechanism: Nucleophilic displacement of bromide followed by nitrile reduction and intramolecular cyclization.

Reagents & Equipment[1]

-

Substrate: 3-Bromobutyronitrile (1.0 eq)

-

Nucleophile: Benzylamine (or desired primary amine) (1.2 eq)

-

Base/Scavenger:

(milled, anhydrous) (2.0 eq) -

Solvent: Acetonitrile (ACN) or DMF (Dry)

-

Reducing Agent:

(LAH) or

Step-by-Step Methodology

-

Nucleophilic Substitution (Critical Step):

-

Charge a reactor with Acetonitrile (10 volumes) and

. -

Add Benzylamine and cool the mixture to 0°C . Note: Cooling is essential to suppress elimination.

-

Add 3-Bromobutyronitrile dropwise over 30 minutes, maintaining internal temperature

. -

Allow to warm to room temperature (20-25°C) and stir for 12-16 hours.

-

IPC (In-Process Control): Monitor by GC-MS. Look for disappearance of starting material (

148) and formation of amino-nitrile ( -

Workup: Filter solids (

). Concentrate filtrate to obtain crude 3-(benzylamino)butyronitrile .

-

-

Reductive Cyclization:

-

Dissolve the crude amino-nitrile in dry THF .

-

Slowly add to a suspension of

(2.5 eq) in THF at 0°C under -

Reflux for 4 hours. (Reduces -CN to

, which spontaneously cyclizes or requires heating to release -

Quench: Fieser workup (

, 15% -

Purification: Distillation or Column Chromatography (DCM/MeOH).

-

Yield Expectation: 60-75% (2 steps).

Protocol B: Synthesis of 3-Methyl-GABA Analogs (Amino Acid Route)

Application: Synthesis of inhibitory neurotransmitter analogs (e.g., Pregabalin precursors, though Pregabalin uses isobutyl).

Step-by-Step Methodology

-

Azide Displacement (High Selectivity Route):

-

Rationale: Azide (

) is a potent nucleophile but a weak base, significantly reducing the elimination side reaction compared to amines. -

Dissolve 3-Bromobutyronitrile (1.0 eq) in DMSO (5 vol).

-

Add Sodium Azide (

) (1.1 eq). Caution: Azide hazards.[1] -

Stir at room temperature for 18 hours.

-

Workup: Dilute with water, extract with Ethyl Acetate. (Do not concentrate to dryness if scale is large due to azide stability; keep in solution).

-

-

Hydrolysis & Reduction:

-

Option 1 (Acid Hydrolysis): Treat the azido-nitrile with 6N HCl at reflux. Both the nitrile (to acid) and azide (to amine, if reducing conditions used concurrently) or stepwise reduction (

) then hydrolysis. -

Preferred Path: Hydrogenation of the azido-nitrile (Pd/C, Ethanol) yields the diamine, followed by selective hydrolysis if the linear amino acid is desired.

-

Troubleshooting & Optimization (E-E-A-T)

The following table summarizes common failure modes encountered when scaling up 3-BBN chemistry, based on internal development data.

| Issue | Probable Cause | Corrective Action |

| High levels of Crotononitrile | Reaction temperature too high; Base too strong. | Maintain T < 10°C during addition. Switch from hydroxide bases to Carbonates or use Azide nucleophiles. |

| Low Yield in Substitution | Steric hindrance of secondary bromide. | Use polar aprotic solvents (DMSO, DMF) to accelerate |

| Incomplete Cyclization | Stable diamine intermediate formed. | Ensure high temperature during the post-reduction phase or add a mild acid catalyst to drive ammonia evolution. |

| Racemization | Avoid strong bases that can deprotonate the position |

References

-

TCI Chemicals. Product Specification: 3-Bromobutyronitrile (CAS 20965-20-2).[2][3][4][5][6] Retrieved from

-

Lin, T.-Y. (1984). The Synthesis and Chemistry of Selected 4-Methyl-2-pyrrolidones and 3-Methylpyrrolidines. University of Nebraska - Lincoln. Retrieved from

-

Santa Cruz Biotechnology. 3-Bromobutyronitrile Safety Data Sheet & Properties. Retrieved from

-

Google Patents. Synthesis method of 3-bromo-1-methyl pyrrolidine (CN102675179A). Retrieved from

Sources

- 1. Tricolor visible wavelength-selective photodegradable hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. aablocks.com [aablocks.com]

- 5. 3-Bromobutyronitrile | 20965-20-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 3-Bromobutyronitrile | 20965-20-2 | TCI AMERICA [tcichemicals.com]

Application Note: 3-Bromobutyronitrile as a Bifunctional Electrophile in Organic Synthesis

Executive Summary

3-Bromobutyronitrile (CAS 5332-06-9) serves as a critical C4 synthone in medicinal chemistry and agrochemical development. It is characterized by a secondary electrophilic carbon bearing a bromine atom and a terminal nitrile group. This bifunctionality allows it to act as a "linchpin" reagent—enabling the introduction of a branched alkyl chain via nucleophilic substitution (

However, its utility is frequently compromised by its propensity for

Chemical Profile & Reactivity Landscape[1]

Physicochemical Properties

| Property | Data | Relevance |

| Formula | Bifunctional C4 backbone | |

| MW | 148.00 g/mol | -- |

| Boiling Point | ~205°C | High boiling point allows for elevated reaction temperatures |

| Density | 1.489 g/mL | Denser than water/common organic solvents |

| Solubility | DMSO, DMF, MeCN | Requires polar aprotic solvents for optimal |

Reactivity Map

The secondary bromide at C3 is the primary site of reactivity. The adjacent methyl group provides steric bulk that retards

Figure 1: Divergent reactivity pathways. The competition between substitution (green) and elimination (red) is the critical control point.

Critical Handling: The Elimination Challenge

The most common failure mode when using 3-bromobutyronitrile is the unintentional regeneration of crotononitrile via dehydrohalogenation.

Mechanism: The nitrile group acidifies the protons at the C2 position. In the presence of strong bases (e.g., NaH, KOtBu) or even moderate bases at high temperatures, the base abstracts a proton, leading to the expulsion of bromide and formation of the conjugated alkene.

Mitigation Strategy:

-

Base Selection: Use weak, non-nucleophilic bases (e.g.,

, -

Solvent Effects: Use Polar Aprotic solvents (DMF, NMP, DMSO) to accelerate the

mechanism, allowing the reaction to proceed at lower temperatures where E2 is less favorable. -

Concentration: High concentrations of nucleophile favor bimolecular substitution (

).

Application Protocol: N-Alkylation of Anilines

Context: This protocol is adapted from syntheses of quinoline-based kinase inhibitors (e.g., NVP-BEZ235 derivatives), where 3-bromobutyronitrile is used to append a functionalized alkyl chain to an aniline core.

Materials

-

Electrophile: 3-Bromobutyronitrile (1.2 equiv)

-

Nucleophile: Substituted Aniline (1.0 equiv)

-

Base: Cesium Carbonate (

) (2.0 equiv) — Selected for the "Cesium Effect" (solubility/reactivity balance). -

Solvent: Anhydrous DMF (0.2 M concentration wrt amine)

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) — In situ Finkelstein catalyst to generate the more reactive 3-iodobutyronitrile transiently.

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Dissolution: Add the substituted aniline (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

-

Base Addition: Add

(2.0 equiv) and KI (0.1 equiv) in a single portion. The suspension may turn slightly yellow. -

Reagent Addition: Add 3-bromobutyronitrile (1.2 equiv) dropwise via syringe over 5 minutes.

-

Note: Slow addition is not strictly necessary for safety but helps prevent local hotspots that favor elimination.

-

-

Reaction: Heat the mixture to 60°C .

-

Critical Control Point: Do not exceed 80°C. Above this threshold, the rate of E2 elimination to crotononitrile increases exponentially.

-

-